N-(2,4-difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(2,4-Difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a cyclopenta[d]pyrimidinone core fused with a five-membered cyclopentane ring. The structure features:
- Sulfanyl bridge: A sulfur atom connects the acetamide moiety to the 4-position of the cyclopenta[d]pyrimidinone ring, enabling conformational flexibility and influencing redox properties.
- Cyclopenta[d]pyrimidinone: The bicyclic system provides a rigid scaffold that may optimize interactions with biological targets, such as kinases or enzymes requiring planar recognition sites.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O2S/c16-8-4-5-12(10(17)6-8)18-13(21)7-23-14-9-2-1-3-11(9)19-15(22)20-14/h4-6H,1-3,7H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATLFZREPMZSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C21H18F2N4O2S
- IUPAC Name : this compound
- SMILES Notation : O=C(CSC(C(CCC1)=C1N1Cc2ccncc2)=NC1=O)Nc(ccc(F)c1)c1F
This compound features a unique cyclopenta[d]pyrimidine scaffold which is known for various biological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For example:
- Case Study : A derivative of the cyclopenta[d]pyrimidine scaffold demonstrated cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Cyclopenta derivative | Huh7 | 10.57 |
| Cyclopenta derivative | Hepa1-6 | 5.17 |
These findings suggest that this compound may possess similar anticancer properties.
Antioxidant Activity
The antioxidant capacity of compounds related to this structure has been evaluated through various assays:
- Case Study : A related compound exhibited strong anti-lipid peroxidation activity with an IC50 value indicating effective radical scavenging capabilities.
| Compound | % Inhibition at 1 mg/ml |
|---|---|
| Related compound | 98.66 ± 1.57 |
This suggests that the compound may also contribute to cellular protection against oxidative stress.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Tyrosinase Inhibition : Similar compounds have shown significant inhibitory effects on tyrosinase activity, which is crucial in melanin synthesis. This is relevant for conditions like hyperpigmentation.
| Compound | % Activity | IC50 (µM) |
|---|---|---|
| Compound 13 (related) | 67.88 ± 5.48 | 68.86 ± 4.11 |
This indicates a potential for therapeutic applications in dermatology.
Mechanistic Insights
The biological mechanisms underlying the activities of this compound are likely multifaceted:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
- Antioxidant Defense : By scavenging free radicals and inhibiting lipid peroxidation, it may protect against oxidative damage.
- Enzyme Interaction : The ability to inhibit enzymes like tyrosinase could be linked to structural interactions at the active site.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations:
Heterocyclic Core Modifications: The cyclopenta[d]pyrimidinone core in the target compound and its diethylamino propyl analog offers rigidity compared to simpler pyrimidinone or pyrimidine systems . This rigidity may enhance target selectivity but complicate synthetic accessibility.
Substituent Effects: Fluorine vs. Chlorine: The 2,4-difluorophenyl group in the target compound likely improves metabolic stability compared to the 2,3-dichlorophenyl group in , as C-F bonds are less prone to oxidative metabolism than C-Cl bonds. Diethylamino Propyl Side Chain: The analog in introduces a basic tertiary amine, which may enhance solubility or modulate target engagement through ionic interactions.
Synthetic Strategies :
- Palladium-catalyzed cross-coupling (e.g., using XantPhos and Pd₂(dba)₃ ) is inferred for the target compound, similar to methods used in cyclopenta[d]pyrimidine derivatives.
- Nucleophilic substitution (e.g., thioether formation in ) is common for sulfur-containing analogs, with yields exceeding 80% under optimized conditions .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
